molecular formula C15H22ClN3O B12225391 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine

1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B12225391
M. Wt: 295.81 g/mol
InChI Key: IOYZTUMMPVPAHL-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine is a pyrazole-derived amine featuring an isopropyl group at the N1 position of the pyrazole ring and a 4-methoxybenzyl substituent on the methanamine nitrogen (Figure 1). Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and agrochemical applications .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-12(2)18-9-8-14(17-18)11-16-10-13-4-6-15(19-3)7-5-13;/h4-9,12,16H,10-11H2,1-3H3;1H

InChI Key

IOYZTUMMPVPAHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of Methanamine Moiety: The methanamine moiety can be introduced through reductive amination of the corresponding aldehyde or ketone using a reducing agent like sodium cyanoborohydride.

    Attachment of 4-Methoxybenzyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Pyrazole N1 Substituent Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine Isopropyl 4-Methoxybenzyl C₁₄H₂₀N₃O 246.33 Moderate lipophilicity, potential CNS activity
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine Isopropyl (1-Methylpyrrol-2-yl)methyl C₁₃H₂₀N₄ 232.33 Increased polarity due to pyrrole group
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine Difluoromethyl 4-Methoxybenzyl C₁₃H₁₆F₂N₃O 280.29 Enhanced electronegativity, improved metabolic stability
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl Methyl C₁₁H₁₃N₃ 187.24 Compact structure, lower molecular weight
1-(3-Fluorophenyl)-N-(4-methoxybenzyl)methanamine 4-Methoxybenzyl C₁₄H₁₅FNO 244.28 Fluorine-induced polarity, potential PET imaging utility
Key Observations:
  • Substituent Effects on Lipophilicity : The 4-methoxybenzyl group (logP ~2.5) increases lipophilicity compared to pyrrole or methyl groups, favoring blood-brain barrier penetration .
  • Nitrogen Content : Pyrrole-containing analogs () exhibit higher nitrogen content, which may improve solubility in polar solvents .

Biological Activity

1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a pyrazole ring and a 4-methoxybenzyl group, suggests potential for various biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and comparisons with similar compounds.

The molecular formula of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine is C15H22ClN3O, with a molecular weight of 295.81 g/mol. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC15H22ClN3O
Molecular Weight295.81 g/mol
IUPAC Name1-(4-methoxyphenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine; hydrochloride
CAS Number[Not specified]

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that similar structures can inhibit cell proliferation in various cancer cell lines, such as breast and lung cancers. The mechanisms typically involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study focusing on pyrazole derivatives, compounds similar to 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine demonstrated significant inhibition of cancer cell lines through the following mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of cellular pathways, influencing processes like:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Binding : Interaction with receptors can alter signaling pathways critical for tumor growth.

Comparison with Similar Compounds

The structural uniqueness of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-methoxybenzyl)methanamine lies in its 4-methoxybenzyl group. Below is a comparison with similar compounds:

Compound NameKey Differences
1-(1-isopropyl-1H-pyrazol-3-yl)-N-benzylmethanamineLacks the 4-methoxy group
1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-chlorobenzyl)methanamineContains a 4-chloro group instead
1-(1-isopropyl-1H-pyrazol-3-yl)-N-(4-hydroxybenzyl)methanamineContains a 4-hydroxy group instead

Scientific Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Chemical Synthesis : Used as a building block for more complex molecules.

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